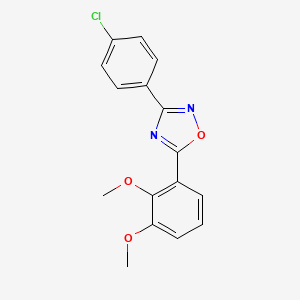![molecular formula C25H16F2N6O3S B11569886 7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11569886.png)
7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, a nitro group, and a pyridin-2-ylsulfanyl group
Preparation Methods
The synthesis of 7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential reactions that occur in a single reaction vessel without the need for intermediate purification.
Industrial production methods often involve optimizing these synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening, and process optimization techniques.
Chemical Reactions Analysis
7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.
Cyclization: This reaction involves the formation of a ring structure.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may result in the formation of a nitroso or hydroxylamine derivative.
Scientific Research Applications
7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in the study of biological processes and the development of new drugs. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: This compound is being investigated for its potential therapeutic applications, including as an anticancer agent and an anti-inflammatory agent.
Industry: This compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site or alter the function of a receptor by binding to its ligand-binding domain .
Comparison with Similar Compounds
7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared to other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are used in similar applications, including medicinal chemistry and material science.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar fused ring structure and are used in the development of new drugs and materials.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties. For example, the presence of the difluoromethyl group may enhance its metabolic stability, while the nitro group may contribute to its biological activity.
Properties
Molecular Formula |
C25H16F2N6O3S |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H16F2N6O3S/c26-23(27)21-13-20(15-6-2-1-3-7-15)31-24-19(14-29-32(21)24)25(34)30-16-10-17(33(35)36)12-18(11-16)37-22-8-4-5-9-28-22/h1-14,23H,(H,30,34) |
InChI Key |
OAULKNKGHLPSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569804.png)
![(3E)-3-({5-bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11569808.png)
![3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11569809.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11569810.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide](/img/structure/B11569812.png)
![1-(4-Methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569816.png)
![6-(3-bromo-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569820.png)
![3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11569825.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569836.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B11569843.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11569848.png)
![2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569853.png)
![6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569857.png)
